2-Phenyl-2-butenal

Catalog No.
S625492
CAS No.
4411-89-6
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-2-butenal

CAS Number

4411-89-6

Product Name

2-Phenyl-2-butenal

IUPAC Name

(E)-2-phenylbut-2-enal

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-8H,1H3/b9-2-

InChI Key

DYAOGZLLMZQVHY-MBXJOHMKSA-N

SMILES

CC=C(C=O)C1=CC=CC=C1

solubility

Soluble in oils; Insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC=C(C=O)C1=CC=CC=C1

Isomeric SMILES

C/C=C(/C=O)\C1=CC=CC=C1

The exact mass of the compound 2-Phenyl-2-butenal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in oils; insoluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Phenyl-2-butenal is an α,β-unsaturated aromatic aldehyde characterized by an α-phenyl ring and a β-methyl group. Commercially procured as a clear, slightly yellow liquid, it serves as a critical electrophilic building block in organic synthesis and a high-value intermediate in the flavor and fragrance industry. Its unique substitution pattern imparts distinct steric and electronic properties to the enal system, making it a highly selective substrate for asymmetric organocatalysis, biocatalytic reductions, and specialized cycloadditions. For industrial buyers, its primary value lies in its precursor suitability for synthesizing enantiopure 2-phenylbutanal derivatives, complex functionalized phthalimides, and specialized cocoa-like flavoring agents where standard aliphatic or β-aryl enals cannot be substituted [1].

Generic substitution with more common α,β-unsaturated aldehydes, such as cinnamaldehyde (β-phenyl) or crotonaldehyde (unsubstituted α-position), fails due to fundamentally different steric and electronic environments at the reactive alkene. The α-phenyl group in 2-phenyl-2-butenal provides critical stabilization for specific transition states, such as azadiene intermediates in benzannulations or inverse electron demand hetero-Diels-Alder reactions. Furthermore, in biocatalytic reductions, the steric bulk at the α-carbon is strictly required by specific enone reductases to achieve high enantioselectivity. Attempting to use cinnamaldehyde in these pathways alters regioselectivity, drastically reduces target yields, and fails to produce the required α-chiral centers downstream, making 2-phenyl-2-butenal an indispensable procurement choice for these specific synthetic routes [1].

Organocatalytic Benzannulation Efficiency vs. Aliphatic Enals

In transition-metal-free, L-proline-catalyzed benzannulations with N-substituted maleimides, (E)-2-phenyl-2-butenal demonstrates superior reactivity compared to standard aliphatic enals. The reaction utilizing 2-phenyl-2-butenal yields 82% of the highly functionalized phthalimide product. In contrast, using 2-methyl-2-pentenal or citral under identical conditions results in lower yields of 72% and 71%, respectively[1]. The α-phenyl substitution effectively stabilizes the azadiene intermediate, driving the formal [4 + 2] cycloaddition forward.

Evidence DimensionProduct Yield in Benzannulation
Target Compound Data82% isolated yield
Comparator Or Baseline2-methyl-2-pentenal (72% yield) and citral (71% yield)
Quantified Difference10-11% absolute yield increase over aliphatic comparators
ConditionsL-proline (20 mol %), benzoic acid (10 mol %), toluene, 80 °C, 10-15 h

The superior yield in complex cascade reactions makes this compound a highly efficient and cost-effective precursor for manufacturing bioactive phthalimide derivatives.

Enantioselective Biocatalytic Reduction vs. Chemical Hydrogenation

The production of enantiopure (R)-2-phenylbutanal is highly dependent on the reduction method. While standard chemical hydrogenation (e.g., Pd/C) of 2-phenyl-2-butenal yields a racemic mixture, biocatalytic reduction utilizing purified Saccharomyces cerevisiae enone reductases (E I and E II) strictly catalyzes the enantioselective reduction of both cis- and trans-2-phenyl-2-butenal into pure (R)-2-phenylbutanal[1]. The enzyme specifically recognizes the α-phenyl and β-alkyl steric bulk to enforce facial selectivity during hydride transfer.

Evidence DimensionEnantiomeric Purity of Reduction Product
Target Compound DataStrictly (R)-2-phenylbutanal via enzymatic reduction
Comparator Or BaselineRacemic mixture via standard catalytic hydrogenation
Quantified DifferenceComplete enantioselectivity vs. 0% ee (racemic baseline)
ConditionsS. cerevisiae cytosolic enone reductases (E I and E II), pH 4.8

Enables direct procurement of a chiral intermediate that completely bypasses costly and low-yield downstream chiral resolution steps in pharmaceutical manufacturing.

Hetero-Diels-Alder Cycloaddition Selectivity

2-Phenyl-2-butenal acts as a highly specialized heterodiene in Lewis acid-catalyzed inverse electron demand hetero-Diels-Alder (HDA) reactions. When reacted with cyclopentadiene under optimized conditions (-20 °C, Me2AlCl catalyst), it yields the target dihydropyran in 71% isolated yield [1]. Standard enals lacking the electron-donating α-aryl substituent fail to undergo the necessary retro-Claisen rearrangement, instead yielding strictly standard [4+2] Diels-Alder adducts or complex unresolvable mixtures.

Evidence DimensionDihydropyran Formation (HDA pathway)
Target Compound Data71% isolated yield of dihydropyran
Comparator Or BaselineUnsubstituted enals (yield 0% dihydropyran, favor standard DA adducts)
Quantified DifferenceExclusive access to the HDA / retro-Claisen pathway
Conditions5-20 mol % Me2AlCl, cyclopentadiene (5 equiv), -20 °C, 20 h

The specific α-phenyl substitution allows synthetic chemists to access highly functionalized chiral oxygen heterocycles that are otherwise synthetically inaccessible using generic enals.

Sensory and Formulation Specificity for Cocoa Flavors

In flavor formulation, 2-phenyl-2-butenal imparts a distinct 'cocoa, honey, and musty' organoleptic profile that is critical for imitation chocolate flavors. When compared to structural analogs like cinnamaldehyde (which imparts a sharp, spicy cinnamon note) or crotonaldehyde (pungent and acrid), 2-phenyl-2-butenal uniquely mimics the bitter chocolate character [1]. The specific combination of the α-phenyl ring and the β-methyl group is strictly required to trigger the relevant olfactory receptors for cocoa notes.

Evidence DimensionOrganoleptic Profile
Target Compound DataCocoa, honey, floral notes
Comparator Or BaselineCinnamaldehyde (spicy/cinnamon) / Crotonaldehyde (pungent)
Quantified DifferenceNon-substitutable flavor profile for chocolate imitation
ConditionsSensory evaluation in food additive formulations (FEMA No. 3224)

For flavor procurement, the exact stereoelectronic structure is non-substitutable for achieving authentic cocoa notes in GRAS-approved commercial formulations.

Enantiopure Pharmaceutical Intermediates

Ideal for biocatalytic workflows requiring the production of (R)-2-phenylbutanal. By leveraging its compatibility with specific yeast enone reductases, procurement of this compound allows manufacturers to avoid racemic mixtures and bypass expensive downstream chiral resolution steps [1].

Transition-Metal-Free Phthalimide Synthesis

The preferred enal precursor for L-proline-catalyzed benzannulations with maleimides. Its superior yield profile in these cascade reactions makes it the optimal choice for the high-throughput synthesis of COX-2 inhibitors and other bioactive phthalimide derivatives [2].

Chiral Dihydropyran Building Blocks

Essential for Lewis acid-catalyzed inverse electron demand hetero-Diels-Alder reactions. It provides a direct, high-yield route to complex oxygen heterocycles that are frequently required in the total synthesis of complex natural products[3].

Specialty Cocoa and Chocolate Flavorings

A critical, non-substitutable ingredient in the formulation of artificial chocolate and cocoa flavors. It meets specific JECFA and FEMA GRAS purity specifications, providing the necessary bitter chocolate and honey notes that cannot be achieved with cinnamaldehyde or aliphatic enals [4].

Physical Description

Colourless to slightly yellow liquid; green, floral, woody

XLogP3

2.2

Density

1.031-1.037

UNII

N8EMO6YRV9

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 158 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 70 of 158 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (62.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

54075-09-1
55088-52-3
4411-89-6

Wikipedia

(2E)-2-phenyl-2-butenal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzeneacetaldehyde, .alpha.-ethylidene-: ACTIVE

Dates

Last modified: 08-15-2023

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